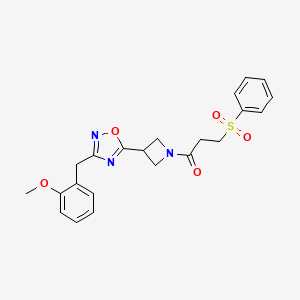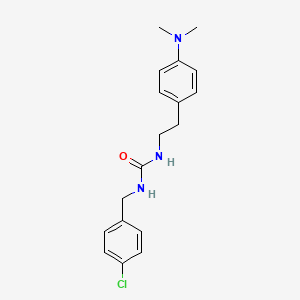![molecular formula C20H22N2O4 B2687110 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921812-06-8](/img/structure/B2687110.png)
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds and Their Biological Activity :
- A study by Abu‐Hashem et al. (2020) focused on synthesizing new heterocyclic compounds derived from benzodifuranyl and benzothiazole. These compounds showed significant anti-inflammatory and analgesic activities.
Development of Analogs for Drug Enhancement :
- Owton et al. (1995) conducted a study on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, which demonstrated improved systemic exposure in guinea pigs. Read more.
Antimicrobial and Antioxidant Activities :
- Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and found it to have antimicrobial and antioxidant activities. This highlights the potential of benzamides in treating infections and oxidative stress. Read more.
Synthesis and Evaluation of Antimicrobial Activity :
- Badne et al. (2011) synthesized new compounds from 2-amino-6-methoxybenzothiazole and evaluated their antimicrobial activity, showcasing the potential of such compounds in combating microbial infections. Read more.
Research on Antiemetic and Gastroprokinetic Activities :
- Hirokawa et al. (1998) researched a series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives, which showed potent antiemetic and gastroprokinetic activities. Read more.
Antiproliferative Effects on Cancer Cells :
- Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, rigid analogs of aminopyrazole amide, and evaluated their antiproliferative activities on melanoma and hematopoietic cell lines, indicating potential cancer treatment applications. Read more.
Exploration of Antihypertensive Agents :
- Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives and evaluated their antihypertensive activity, showing promise in treating hypertension. Read more.
Study of Novel Pseudopeptidic Triazines :
- Sañudo et al. (2006) investigated the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, which could have potential applications in medicinal chemistry. Read more.
Synthesis of Tetrahydrobenzofurans :
- Levai et al. (2002) worked on synthesizing tetrahydrobenzofurans and their derivatives, indicating potential applications in the synthesis of complex organic compounds. Read more.
Development of Polyamides from New Monomers :
- Goikhman et al. (1997) synthesized terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride and used it to prepare polyamides, contributing to materials science research. Read more.
properties
IUPAC Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)12-26-17-10-9-13(11-15(17)22(3)19(20)24)21-18(23)14-7-5-6-8-16(14)25-4/h5-11H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRPIKSAPCSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)
![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)
![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)


![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)
![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)